2-Bromo-3-carboxypyridine-5-boronic acid
Overview
Description
2-Bromo-3-carboxypyridine-5-boronic acid is a versatile organic compound characterized by the presence of a bromine atom, a carboxylic acid group, and a boronic acid group on a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Boronic acids, including 2-bromo-3-carboxypyridine-5-boronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, donating an organic group to a metal catalyst .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to a metal catalyst, such as palladium . The boronic acid acts as a nucleophile, donating an organic group to the metal catalyst .
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions are widely used in organic synthesis to form carbon-carbon bonds . The products of these reactions can be involved in various biochemical pathways, depending on their specific structures and properties .
Pharmacokinetics
The properties of boronic acids can vary widely depending on their specific structures and the conditions under which they are used .
Result of Action
The products of suzuki-miyaura cross-coupling reactions involving boronic acids can have a wide range of effects, depending on their specific structures and properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of catalyst, the reaction temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-carboxypyridine-5-boronic acid typically involves multiple steps, starting from pyridine derivatives. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-carboxypyridine-5-boronic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-Bromo-3-carboxypyridine-5-boronic acid finds applications in various scientific research areas:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biological assays.
Industry: Its unique properties make it useful in the development of advanced materials and catalysts.
Comparison with Similar Compounds
2-Bromopyridine-3-carboxylic acid
3-Bromopyridine-2-carboxylic acid
2-Bromo-5-carboxypyridine
Various boronic acids
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Properties
IUPAC Name |
5-borono-2-bromopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrNO4/c8-5-4(6(10)11)1-3(2-9-5)7(12)13/h1-2,12-13H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCCLRYBPPHKBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Br)C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257138 | |
Record name | 3-Pyridinecarboxylic acid, 5-borono-2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-49-9 | |
Record name | 3-Pyridinecarboxylic acid, 5-borono-2-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 5-borono-2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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